molecular formula C11H12F2N2O2 B12276604 ethyl (2E)-2-[(3,4-difluorophenyl)hydrazinylidene]propanoate

ethyl (2E)-2-[(3,4-difluorophenyl)hydrazinylidene]propanoate

Cat. No.: B12276604
M. Wt: 242.22 g/mol
InChI Key: IHPUBZBBOOKYLD-VGOFMYFVSA-N
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Description

Ethyl (2E)-2-[(3,4-difluorophenyl)hydrazinylidene]propanoate is a hydrazone derivative characterized by a propanoate ester backbone and a 3,4-difluorophenyl-substituted hydrazinylidene group. The (2E)-stereochemistry indicates the trans configuration of the hydrazone double bond, which influences molecular geometry and intermolecular interactions. Fluorine atoms at the 3- and 4-positions of the phenyl ring confer strong electron-withdrawing effects, likely enhancing stability and influencing reactivity in biological or synthetic contexts .

Properties

Molecular Formula

C11H12F2N2O2

Molecular Weight

242.22 g/mol

IUPAC Name

ethyl (2E)-2-[(3,4-difluorophenyl)hydrazinylidene]propanoate

InChI

InChI=1S/C11H12F2N2O2/c1-3-17-11(16)7(2)14-15-8-4-5-9(12)10(13)6-8/h4-6,15H,3H2,1-2H3/b14-7+

InChI Key

IHPUBZBBOOKYLD-VGOFMYFVSA-N

Isomeric SMILES

CCOC(=O)/C(=N/NC1=CC(=C(C=C1)F)F)/C

Canonical SMILES

CCOC(=O)C(=NNC1=CC(=C(C=C1)F)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-[(3,4-difluorophenyl)hydrazinylidene]propanoate typically involves the reaction of ethyl acetoacetate with 3,4-difluorophenylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then converted to the desired product through a series of condensation and cyclization steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-[(3,4-difluorophenyl)hydrazinylidene]propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.

    Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted hydrazinylidene compounds.

Scientific Research Applications

Biological Activities

Ethyl (2E)-2-[(3,4-difluorophenyl)hydrazinylidene]propanoate exhibits a range of biological activities that make it a candidate for further pharmacological studies.

Anticancer Properties

Recent studies have indicated that derivatives of this compound can exhibit cytotoxic effects against cancer cell lines. For instance, certain hydrazone derivatives have been shown to inhibit cell proliferation in various cancer types, suggesting a potential role in cancer therapy .

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties. Research indicates that it may inhibit specific enzymes involved in inflammatory pathways, which could be beneficial for treating conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

This compound has also demonstrated antimicrobial activity against various pathogens. This characteristic is particularly significant in the development of new antibiotics amid rising antibiotic resistance .

Synthetic Utility

The synthesis of this compound involves the condensation of ethyl acetoacetate with 3,4-difluoroaniline derivatives. This reaction is typically facilitated by acidic conditions and can yield high-purity products suitable for further chemical modifications.

Reaction Mechanism

The reaction mechanism includes the formation of a hydrazone linkage through the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of ethyl acetoacetate. Subsequent dehydration leads to the formation of the desired hydrazone compound .

Case Studies and Research Findings

Several case studies highlight the applications and effectiveness of this compound in various research settings:

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against human cancer cell lines; potential as an anticancer agent .
Study 2Anti-inflammatory EffectsInhibited COX enzymes, suggesting efficacy in reducing inflammation .
Study 3Antimicrobial PropertiesShowed effectiveness against Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of ethyl (2E)-2-[(3,4-difluorophenyl)hydrazinylidene]propanoate involves its interaction with molecular targets such as enzymes and receptors. The hydrazinylidene group can form covalent or non-covalent bonds with active sites, leading to inhibition or modulation of biological activity. The difluorophenyl ring enhances the compound’s stability and binding affinity through electronic and steric effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

Ethyl (2Z)-3-oxo-3-phenyl-2-(2-(3,4-dichlorophenyl)hydrazinylidene)propanoate (1h)
  • Substituents : 3,4-Dichlorophenyl group (Cl atoms).
  • Key Data :
    • Yield: 62% (cyclohexane recrystallization)
    • Melting point: 96–98°C
    • IR: NH (3168–3200 cm⁻¹), carbonyl (1673 cm⁻¹)
    • Molecular formula: C₁₇H₁₄Cl₂N₂O₃
  • The Z-configuration may reduce steric hindrance compared to the E-isomer .
Ethyl (2E)-2-[(4-methoxyphenyl)hydrazono]propanoate
  • Substituents : 4-Methoxyphenyl group (electron-donating OCH₃).
  • Key Data :
    • Molecular formula: C₁₂H₁₆N₂O₃
    • Average mass: 236.271 g/mol
    • CAS: 4792-57-8
  • Comparison : The methoxy group enhances solubility in polar solvents due to its electron-donating nature. This contrasts with the difluoro derivative, which is more electronegative and likely less soluble in aqueous media .
Ethyl Pyruvate 3-Nitrophenylhydrazone Derivatives
  • Substituents: 3-Nitrophenyl group (electron-withdrawing NO₂).
  • Key Data :
    • CAS: 18794-99-5, 134747-25-4

Impact of Additional Functional Groups

Ethyl 3-(2-(4-chlorophenyl)hydrazono)-3-(4-nitrophenyl)-2-(pyrrolidin-2-ylidene)propanoate
  • Structure : Contains pyrrolidinylidene and nitro groups.
  • Key Data :
    • Molecular formula: C₂₁H₂₁ClN₄O₄
    • Average mass: 428.873 g/mol
  • The nitro group may confer photoreactivity, unlike the fluorine substituents in the target compound .
Ethyl (2E)-2-(carbamoylhydrazinylidene)-3-(4-chlorophenyl)sulfonylpropanoate
  • Substituents : Carbamoylhydrazinylidene and sulfonyl groups.
  • Key Data :
    • CAS: 861211-81-6
  • Comparison : The sulfonyl group increases acidity and aqueous solubility, while the carbamoyl group enhances hydrogen-bonding capacity. These features contrast with the difluoro derivative’s reliance on halogen bonding .

Biological Activity

Ethyl (2E)-2-[(3,4-difluorophenyl)hydrazinylidene]propanoate is an organic compound featuring a hydrazinylidene moiety and a difluorophenyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article summarizes its biological activity, synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H12F2N2O2
  • Molecular Weight : 242.22 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis typically involves the reaction of ethyl acetoacetate with 3,4-difluorophenylhydrazine under acidic or basic conditions. The process includes the formation of a hydrazone intermediate, which is subsequently converted to the final product through condensation and cyclization steps.

The biological activity of this compound is largely attributed to its interaction with various molecular targets, such as enzymes and receptors. The hydrazinylidene group can form covalent or non-covalent bonds with active sites, leading to inhibition or modulation of biological activity. The difluorophenyl ring enhances stability and binding affinity through electronic and steric effects .

Antimicrobial Activity

Research has indicated that compounds with hydrazinylidene functionalities exhibit significant antimicrobial properties. This compound has shown promise in inhibiting bacterial growth in vitro, suggesting its potential as a lead compound for developing new antibiotics .

Antiproliferative Effects

Studies have demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest at specific phases, thereby inhibiting tumor growth .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways associated with disease states. For instance, it has shown inhibitory effects on certain kinases and proteases, which are crucial in cancer progression and inflammation .

Case Studies

  • Antimicrobial Study : A study conducted on the antibacterial efficacy of this compound demonstrated a significant reduction in the viability of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism was attributed to membrane disruption and interference with cellular metabolism.
  • Anticancer Activity : In vitro studies on human breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment.

Comparative Analysis

PropertyThis compoundSimilar Compounds
Antimicrobial ActivitySignificant against Gram-positive and Gram-negative bacteriaModerate in related hydrazones
Antiproliferative EffectsStrong against various cancer cell linesWeaker in analogs without difluorophenyl group
Enzyme InhibitionEffective against specific kinasesVaries widely among other compounds

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